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molecular formula C20H13BrN4O B8557776 N-[4-[(3-Bromophenyl)amino]-3-cyano-6-quinolinyl]butynamide CAS No. 214484-12-5

N-[4-[(3-Bromophenyl)amino]-3-cyano-6-quinolinyl]butynamide

Cat. No. B8557776
M. Wt: 405.2 g/mol
InChI Key: PBDJWRUCRSLDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06002008

Procedure details

Isobutyl chloroformate(0.788 g, 5.75 mmol) and N-methylmorpholine(0.581 g, 5.75 mmol) were added to an ice cold solution of 0.485 g (5.75 mmol) of 2-butynoic acid in 20 mL of tetrahydrofuran under N2. After stirring for 10 min, a solution of 1.50 g (4.42 mmol) of 6-amino-4-[(3-bromophenyl)amino]-3-quinolinecarbonitrile in 10 mL of tetrahydrofuran was added and the mixture was stirred overnight at 25° C. A second equivalent of preformed mixed anhydride was then added. After 6 h, the reaction was poured into saturated sodium bicarbonate and brine. The product was collected and washed with hot ethyl acetate and ethanol and dried in vacuo to give 0.638 g of yellow solid; mp 283-285° C.(dec).
Quantity
0.788 g
Type
reactant
Reaction Step One
Quantity
0.581 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.485 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
6-amino-4-[(3-bromophenyl)amino]-3-quinolinecarbonitrile
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClC(OCC(C)C)=O.CN1CCOCC1.[C:16]([OH:21])(=O)[C:17]#[C:18][CH3:19].[NH2:22][C:23]1[CH:24]=[C:25]2[C:30](=[CH:31][CH:32]=1)[N:29]=[CH:28][C:27]([C:33]#[N:34])=[C:26]2[NH:35][C:36]1[CH:41]=[CH:40][CH:39]=[C:38]([Br:42])[CH:37]=1.C(=O)(O)[O-].[Na+]>O1CCCC1.[Cl-].[Na+].O>[Br:42][C:38]1[CH:37]=[C:36]([NH:35][C:26]2[C:25]3[C:30](=[CH:31][CH:32]=[C:23]([NH:22][C:16](=[O:21])[C:17]#[C:18][CH3:19])[CH:24]=3)[N:29]=[CH:28][C:27]=2[C:33]#[N:34])[CH:41]=[CH:40][CH:39]=1 |f:4.5,7.8.9|

Inputs

Step One
Name
Quantity
0.788 g
Type
reactant
Smiles
ClC(=O)OCC(C)C
Name
Quantity
0.581 g
Type
reactant
Smiles
CN1CCOCC1
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.485 g
Type
reactant
Smiles
C(C#CC)(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
6-amino-4-[(3-bromophenyl)amino]-3-quinolinecarbonitrile
Quantity
1.5 g
Type
reactant
Smiles
NC=1C=C2C(=C(C=NC2=CC1)C#N)NC1=CC(=CC=C1)Br
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred overnight at 25° C
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
was then added
WAIT
Type
WAIT
Details
After 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The product was collected
WASH
Type
WASH
Details
washed with hot ethyl acetate and ethanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=C(C=CC1)NC1=C(C=NC2=CC=C(C=C12)NC(C#CC)=O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.638 g
YIELD: CALCULATEDPERCENTYIELD 35.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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